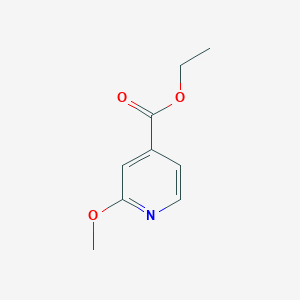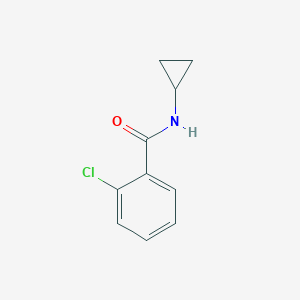![molecular formula C15H15N3OS B183498 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-71-2](/img/structure/B183498.png)
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, research has shown that this compound targets specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has various biochemical and physiological effects. In vitro studies have shown that this compound has good anticancer activity against various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments are its potential applications in various fields, such as medicine and material science. In addition, this compound has good anticancer activity and anti-inflammatory and antioxidant properties, which could be useful in the development of new drugs and treatments for various diseases.
The limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action. In addition, further research is needed to determine the toxicity and safety of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer activity. Another direction is to explore its potential applications in the development of new drugs and treatments for various diseases. In addition, further research is needed to determine the toxicity and safety of this compound in vivo. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through a multistep process. The first step involves the synthesis of 2-methoxybenzaldehyde by reacting 2-methoxyphenol with chloroform in the presence of a base. The second step involves the synthesis of 6-ethyl-2-thiouracil by reacting ethyl iodide with thiourea in the presence of a base. The final step involves the synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine by reacting 2-methoxybenzaldehyde and 6-ethyl-2-thiouracil in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
In the field of material science, this compound has potential applications in the development of organic electronics. It has been found to have good charge transport properties, which could be useful in the development of organic semiconductors and other electronic devices.
Eigenschaften
CAS-Nummer |
917907-71-2 |
|---|---|
Produktname |
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
6-ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-3-10-8-11-14(16-9-17-15(11)20-10)18-12-6-4-5-7-13(12)19-2/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
NHLLBXPPOKGMDS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Kanonische SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

methanone](/img/structure/B183428.png)


![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)


